(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine
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Overview
Description
(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP, while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods would include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions could introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- (1R)-1-Pyridin-4-ylethanamine
Uniqueness
(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine is unique due to its specific imidazo[1,2-a]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTYDMPYGMBYBD-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C2N1C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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